Glucagon receptor antagonist

Type 2 Diabetes GPCR Pharmacology Drug Discovery

Select the right glucagon receptor antagonist—these compounds are not functionally interchangeable. MK-0893 (CAS 870823-12-4, orthosteric, competitive, IC50 6.6 nM) for acute receptor blockade and benchmarking anti-diabetic agents. LGD-6972 (CAS 1207989-09-0, allosteric, partial β-arrestin antagonist) for dissecting G-protein-dependent vs. β-arrestin-dependent signaling. L-168,049 (CAS 191034-25-0, non-competitive, 3.5-fold human/murine selectivity differential) for validating humanized transgenic mouse models. All compounds verified ≥98% purity with full analytical documentation. For research use only.

Molecular Formula C28H34F3N3O3
Molecular Weight 517.6 g/mol
Cat. No. B14791733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon receptor antagonist
Molecular FormulaC28H34F3N3O3
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)CCN(C(=O)N2CC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C28H34F3N3O3/c1-26(2,3)21-12-14-27(15-13-21)16-17-33(22-8-10-23(11-9-22)37-28(29,30)31)25(36)34(27)18-19-4-6-20(7-5-19)24(32)35/h4-11,21H,12-18H2,1-3H3,(H2,32,35)
InChIKeyLOPDCJQTQJTBED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucagon Receptor Antagonist Procurement Guide: Potency, Selectivity, and Clinical Relevance


Glucagon receptor antagonists (GRAs) are a class of small molecules and peptides designed to block the glucagon receptor (GCGR), a key regulator of hepatic glucose production. These compounds have emerged as promising therapeutic agents for type 2 diabetes mellitus (T2DM), offering a mechanism to lower blood glucose by inhibiting glucagon-stimulated glycogenolysis and gluconeogenesis [1]. Their utility in metabolic research and drug discovery programs hinges on specific pharmacological profiles, including receptor binding affinity, functional antagonism, and selectivity over related receptors like GLP-1R and GIPR [2].

Why 'Just Any' Glucagon Receptor Antagonist Fails in Rigorous Research Programs


The term 'glucagon receptor antagonist' encompasses a chemically diverse set of compounds with profoundly different pharmacological properties. Substituting one GRA for another without rigorous characterization can derail a research program due to critical, non-interchangeable variables: (1) **Binding mode** (orthosteric vs. allosteric) fundamentally alters downstream signaling, as seen with LGD-6972's biased agonism [1]; (2) **Selectivity profiles** over closely related receptors like GIPR and GLP-1R vary by orders of magnitude between chemotypes, potentially introducing confounding off-target effects [2]; and (3) **Species-specific potency** varies dramatically, with some compounds showing a 3.5-fold difference in affinity between human and rodent receptors, necessitating careful selection for preclinical models [3].

Quantitative Differentiation of Glucagon Receptor Antagonists: A Comparative Evidence Guide


MK-0893: High-Affinity, Competitive Antagonism vs. LGD-6972 Allosteric Modulation

MK-0893 demonstrates high-affinity, competitive, and reversible binding to the human glucagon receptor with an IC50 of 6.6 nM and a functional cAMP IC50 of 15.7 nM. In contrast, LGD-6972 is an allosteric antagonist with a distinct binding mode that induces biased signaling. While all tested GRAs were full (>95%) antagonists of cAMP accumulation, MK-0893, as a carboxylic acid tail (CAT) GRA, fully antagonizes β-arrestin recruitment (≥96%), whereas LGD-6972, a sulfonic acid tail (SAT) GRA, only partially antagonizes β-arrestin (58-87%) [1]. This mechanistic difference is critical for studies investigating biased signaling outcomes.

Type 2 Diabetes GPCR Pharmacology Drug Discovery

Species-Specific Potency: Human vs. Murine Receptor Affinity Differences

Compound L-168,049, a non-peptidyl GRA selective for the human glucagon receptor, exhibits a 3.5-fold higher affinity for human receptor preparations (IC50=172±98 nM) compared to murine receptor preparations (IC50=611±97 nM) in the presence of MgCl2 [1]. This significant species difference highlights a critical consideration for in vivo studies: compounds optimized for human receptors may have drastically reduced activity in standard rodent models. This finding underscores the need for either humanized transgenic mouse models or careful selection of compounds with cross-species activity for preclinical efficacy studies.

Preclinical Models Transgenic Animals In Vivo Pharmacology

Selectivity Profile: MK-0893 vs. Other GPCRs in Class B

MK-0893 demonstrates high selectivity for the glucagon receptor over other class B GPCRs. In head-to-head assays, MK-0893 shows IC50 values of >10,000 nM for GLP-1R, VPAC1, and VPAC2, and 1,020 nM for GIPR, compared to its GCGR IC50 of 6.6 nM . This level of selectivity, specifically a >1,500-fold window over GLP-1R, is critical for studies where confounding effects from these related receptors (which also regulate glucose homeostasis) could obscure data interpretation. The partial activity at GIPR (1,020 nM) should be noted for studies using high compound concentrations.

Off-Target Activity GPCR Selectivity Assay Development

In Vivo Glucose Lowering Efficacy: MK-0893 Dose-Response Comparison

In a transgenic human GCGR (hGCGR) ob/ob mouse model, single oral doses of MK-0893 at 3 mg/kg and 10 mg/kg reduced glucose AUC (0-6 h) by 32% and 39%, respectively [1]. In a separate chronic dosing study in hGCGR mice on a high-fat diet, 10 days of oral dosing at 3 mg/kg and 10 mg/kg reduced blood glucose levels by 89% and 94%, respectively, relative to the difference between vehicle-treated and lean control mice [1]. These data provide a clear, quantitative dose-response relationship for preclinical study design and serve as a benchmark for comparing the in vivo efficacy of other GRAs.

In Vivo Efficacy Animal Models Diabetes Research

Optimal Research Applications for Glucagon Receptor Antagonists Based on Evidence Profiles


Type 2 Diabetes Mechanism and Efficacy Studies

For studies aimed at reducing hepatic glucose output in T2DM models, MK-0893 provides a well-characterized, high-affinity tool with documented in vivo efficacy. The compound's ability to reduce blood glucose by 89-94% in a chronic hGCGR mouse model [1] makes it a robust positive control for benchmarking novel anti-diabetic agents or combination therapies. Its reversible, competitive binding ensures that observed effects are directly tied to acute receptor blockade.

GPCR Biased Signaling and Allosteric Modulation Research

For researchers investigating the functional consequences of biased agonism at the glucagon receptor, the pair of MK-0893 (a full, orthosteric antagonist) and LGD-6972 (an allosteric antagonist with partial β-arrestin antagonism) provides a powerful comparative system [2]. This combination allows for the dissection of G-protein-dependent vs. β-arrestin-dependent signaling pathways, and the study of how differential receptor engagement alters gene expression in primary hepatocytes.

Cross-Species Pharmacology and Preclinical Model Development

For groups developing or validating new in vivo models, the species-specific affinity data for L-168,049 (3.5-fold difference between human and murine GCGR) [3] is critical. This evidence justifies the use of humanized transgenic mouse models (like the hGCGR mouse) over wild-type rodents when evaluating human-selective GRAs. Conversely, it highlights the need to screen for compounds with high potency at the murine receptor for studies in standard rodent strains.

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